5-methyl-3-(4-methylphenyl)-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-3-5-9(6-4-7)10-11-8(2)12-13-10/h3-6H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSHFDWFTYTPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655662 | |
| Record name | 5-Methyl-3-(4-methylphenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3213-94-3 | |
| Record name | 5-Methyl-3-(4-methylphenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Methyl-3-(4-methylphenyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the available research findings on its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a triazole ring substituted with a methyl group at position 5 and a para-methylphenyl group at position 3. The presence of these substituents is crucial for its biological activity, influencing its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. The biological screening of various triazole derivatives has shown that modifications to the triazole structure can enhance antibacterial efficacy.
Table 1: Antibacterial Activity of Related Triazole Derivatives
The compound has shown promising activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone and levofloxacin. Notably, the N-allyl derivative exhibited broad-spectrum activity against both drug-resistant and susceptible strains of Mycobacterium tuberculosis.
Anticancer Activity
In addition to its antimicrobial properties, triazole derivatives have been investigated for their anticancer potential. Studies have indicated that certain triazoles can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Antiproliferative Effects
A series of 1-aryl-5-(3′,4′,5′-trimethoxyphenyl) derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines such as HeLa and Jurkat. The most active compounds demonstrated:
- Cell Cycle Arrest : Induction of G2/M phase arrest.
- Apoptosis Induction : Increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
These findings suggest that modifications to the triazole structure can lead to enhanced anticancer properties through mechanisms involving mitochondrial depolarization and apoptosis .
The mechanism by which this compound exerts its biological effects is believed to involve:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against a range of bacteria and fungi. Research indicates that derivatives of 1H-1,2,4-triazole exhibit potent effects against both Gram-positive and Gram-negative bacteria. For example:
- Study Findings : A study revealed that specific derivatives displayed high inhibitory efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL .
- Table of Antimicrobial Activity :
| Compound | Microorganism | Activity Level |
|---|---|---|
| 5-Methyl-3-(4-methylphenyl)-1H-1,2,4-triazole | E. coli | Moderate |
| This compound | S. aureus | Strong |
Anti-inflammatory Properties
In vitro studies have shown that this triazole derivative can modulate cytokine release effectively. It has been found to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), indicating potential use in treating inflammatory diseases.
Anticancer Activity
Research has also focused on the anticancer properties of triazole derivatives. Certain analogs have been identified as cyclin-dependent kinase (CDK) inhibitors, which are crucial for regulating the cell cycle:
- In Vivo Studies : These compounds exhibited the ability to inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents against cancer.
Agricultural Applications
Fungicides
The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its ability to inhibit fungal growth can help manage crop diseases effectively.
Material Science
Polymer Development
this compound is utilized in the development of new materials with specific properties. It serves as a building block for synthesizing polymers and coatings that require enhanced durability and chemical resistance.
Study 1: Antimicrobial Efficacy
A recent study synthesized several new derivatives based on the triazole framework and assessed their antimicrobial activity against various pathogens. The results indicated that modifications to the triazole structure significantly enhanced efficacy against resistant bacterial strains.
Study 2: Cytokine Modulation
Another study focused on the anti-inflammatory effects of triazole derivatives. It was found that certain compounds could modulate cytokine release effectively without inducing significant cytotoxicity in PBMC cultures, suggesting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Anti-inflammatory Activity : The 4-methylphenyl group (as in the target compound) enhances anti-inflammatory potency compared to unsubstituted analogues but is less active than sulfonamide derivatives (e.g., compound 38b) .
- Lipophilicity : Bulky substituents like sulfanyl or sulfonyl groups increase lipophilicity, improving membrane permeability but reducing water solubility .
Key Observations :
- The target compound is synthesized via straightforward cyclocondensation, whereas azide-containing derivatives require hazardous reagents (e.g., NaN₃) .
- Hybrid systems (e.g., imidazole-triazoles) demand advanced coupling techniques, increasing synthetic complexity .
Physicochemical Properties
- Melting Points : Simple triazoles (e.g., parent 1H-1,2,4-triazole) melt at 120–121°C, while bulky substituents elevate melting points (e.g., 4-chlorophenyl derivatives melt above 200°C) .
- Solubility : Methyl and phenyl groups reduce aqueous solubility compared to polar derivatives (e.g., sulfonamides) .
Q & A
Q. What are the optimal synthetic routes for 5-methyl-3-(4-methylphenyl)-1H-1,2,4-triazole, and how can reaction conditions be standardized?
Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with appropriate carbonyl compounds. For example:
- Reaction Scheme : Ethyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate can react with hydrazine hydrate under reflux in ethanol to form the triazole core .
- Standardization : Key parameters include solvent choice (e.g., absolute ethanol), temperature (reflux at ~78°C), and reaction time (5–8 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures product homogeneity .
Q. How do spectroscopic techniques confirm the structural integrity of this triazole derivative?
Methodological Answer:
- 1H/13C-NMR : Assign peaks to confirm substituent positions. For example, the methyl group at the 5th position appears as a singlet at ~2.5 ppm in 1H-NMR, while aromatic protons from the 4-methylphenyl group resonate at 7.2–7.4 ppm .
- FTIR : The absence of a carbonyl stretch (~1700 cm⁻¹) and presence of triazole ring vibrations (1550–1600 cm⁻¹) validate cyclization .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 230) confirm the molecular formula .
Q. What crystallographic methods are used to determine its solid-state structure?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystal Growth : Slow evaporation of a saturated ethanol solution yields diffraction-quality crystals.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections. For this compound tetrahydrate, unit cell parameters are a = 12.734 Å, b = 13.937 Å, c = 9.065 Å in a monoclinic C2/c system .
- Refinement : Software like SHELXL refines the structure, resolving π-π stacking interactions between triazole rings .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set balance accuracy and computational cost .
- Properties Calculated :
- HOMO-LUMO gaps to estimate reactivity (e.g., ∆E = ~4.5 eV for triazole derivatives).
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Validation : Compare DFT-predicted IR spectra with experimental data to assess model reliability .
Q. What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Control Variables : Standardize assay conditions (e.g., pH, solvent) to minimize variability. For antifungal studies, use consistent fungal strains (e.g., Candida albicans ATCC 90028) .
- Statistical Analysis : Apply ANOVA or Tukey’s test to evaluate significance across replicates. Tools like Numerical Recipes in C provide algorithms for error propagation .
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) to identify outliers or trends .
Q. How to design molecular docking studies for predicting biological target interactions?
Methodological Answer:
- Target Selection : Use Protein Data Bank (PDB) entries (e.g., 14-α-demethylase, PDB: 3LD6) for antifungal activity studies .
- Docking Workflow :
- Prepare the ligand (triazole) and receptor (target protein) using AutoDock Tools (add charges, optimize hydrogen bonds).
- Define a grid box covering the active site (e.g., 60 × 60 × 60 Å).
- Run AutoDock Vina with exhaustiveness = 20 to generate binding poses.
- Validation : Compare docking scores (ΔG) with experimental IC50 values. A strong correlation (R² > 0.8) confirms predictive accuracy .
Q. What statistical methods ensure reproducibility in synthetic yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, molar ratios). For example, a 2² factorial design can identify interactions between solvent polarity and reaction time .
- Quality Control :
- HPLC with a C18 column (acetonitrile/water mobile phase) monitors purity (>98% area).
- Repeat synthesis in triplicate; report mean yield ± standard deviation (e.g., 72% ± 3%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
